molecular formula C97H144FN33O19S2 B8084968 BKT140

BKT140

货号: B8084968
分子量: 2159.5 g/mol
InChI 键: JJVZSYKFCOBILL-KZGZZEQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

莫替沙福肽,商品名为Aphexda,是一种主要用于治疗多发性骨髓瘤的药物。它是一种造血干细胞动员剂,也是C-X-C基序趋化因子受体4 (CXCR4)的选择性拮抗剂。 该化合物通过皮下注射给药,在动员造血干细胞到外周血中进行收集和随后的自体移植方面显示出前景 .

准备方法

合成路线和反应条件

莫替沙福肽是一种环状肽,其合成涉及固相肽合成 (SPPS)。该过程通常包括将受保护的氨基酸依次添加到树脂结合的肽链中。合成之后是环化和脱保护步骤,以产生最终的环状肽结构。 SPPS的反应条件通常涉及使用偶联试剂,如N,N'-二异丙基碳二亚胺 (DIC) 和OxymaPure,以及用于氨基酸的保护基团,如Fmoc (9-芴甲氧羰基) .

工业生产方法

莫替沙福肽的工业生产遵循与实验室合成类似的原理,但规模更大。该过程涉及自动肽合成器,以确保高产率和纯度。 最终产品经过严格的纯化步骤,包括高效液相色谱 (HPLC),以达到药用标准 .

化学反应分析

反应类型

莫替沙福肽会发生各种化学反应,包括:

常见试剂和条件

主要形成的产物

这些反应形成的主要产物包括莫替沙福肽的氧化或还原形式,以及可能表现出改变的生物活性的取代衍生物 .

科学研究应用

莫替沙福肽具有广泛的科学研究应用:

    化学: 用作研究肽合成和修饰技术的一种模型化合物。

    生物学: 研究其在干细胞动员中的作用及其与CXCR4受体的相互作用。

    医学: 主要用于治疗多发性骨髓瘤,并已显示出在治疗其他癌症(如胰腺癌和急性髓系白血病)方面的潜力。 .

    工业: 在制药行业用于开发靶向CXCR4受体的新型治疗剂.

作用机制

莫替沙福肽通过抑制C-X-C基序趋化因子受体4 (CXCR4) 发挥其作用。该受体在造血干细胞向骨髓的运输中起着至关重要的作用。通过阻断其配体间质来源因子-1α (SDF-1α) 或C-X-C基序趋化因子配体12 (CXCL12) 的结合,莫替沙福肽阻止干细胞在骨髓中的保留,从而将其动员到外周血中。 这种机制对于在多发性骨髓瘤患者自体移植之前收集干细胞特别有利 .

相似化合物的比较

莫替沙福肽通常与其他CXCR4抑制剂进行比较,例如普乐沙福。虽然这两种化合物都用于动员造血干细胞,但在临床试验中,莫替沙福肽已显示出优越的疗效。 例如,在GENESIS试验中,莫替沙福肽与粒细胞集落刺激因子 (G-CSF) 联合使用显着提高了成功动员所需数量干细胞的患者比例,与普乐沙福相比 .

类似化合物

莫替沙福肽独特的环状肽结构和对CXCR4的高亲和力使其成为进一步研究和治疗应用的有希望的候选者。

生物活性

BKT140, also known as 4F-benzoyl-TN14003, is a synthetic peptide that functions as a high-affinity antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This receptor plays a critical role in various biological processes, including cell migration, survival, and proliferation, particularly in the context of hematological malignancies and solid tumors. The biological activity of this compound has been extensively studied, revealing its potential therapeutic applications in cancer treatment and stem cell mobilization.

This compound exerts its biological effects primarily by blocking the CXCR4 receptor, which is involved in the retention of stem cells within the bone marrow and the trafficking of cancer cells. By inhibiting CXCR4, this compound disrupts the chemokine signaling pathways that facilitate tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Cell Migration : this compound significantly reduces the migration of cancer cells towards CXCL12, a ligand for CXCR4, thereby limiting tumor spread.
  • Induction of Apoptosis : In various studies, this compound has been shown to induce apoptosis in cancer cell lines by disrupting protective interactions with bone marrow stromal cells (BMSCs) that typically confer resistance to chemotherapy.

Efficacy in Hematological Malignancies

  • Chronic Myeloid Leukemia (CML) :
    • A study demonstrated that this compound enhances the sensitivity of CML cells to imatinib by reversing stroma-mediated protection. This was evidenced in both in vitro and in vivo models where this compound promoted apoptosis and decreased levels of anti-apoptotic factors like BCL6 .
  • Non-Hodgkin Lymphoma (NHL) :
    • This compound alone induced significant apoptosis in NHL cell lines. When combined with rituximab, it further enhanced cytotoxicity against lymphoma cells, suggesting a synergistic effect that could improve treatment outcomes .

Stem Cell Mobilization

In clinical settings, this compound has been evaluated for its ability to mobilize hematopoietic stem cells (HSCs) in patients undergoing autologous stem cell transplantation. A phase I study involving multiple myeloma patients showed that administration of this compound resulted in robust mobilization of CD34(+) cells when used alongside granulocyte colony-stimulating factor (G-CSF). The highest dose tested (0.9 mg/kg) led to successful engraftment with rapid recovery of neutrophils and platelets .

Table: Summary of Key Findings on this compound

Study ContextEffect ObservedReference
CML CellsEnhanced apoptosis; increased imatinib sensitivity
NHL CellsInduced apoptosis; enhanced rituximab efficacy
Stem Cell MobilizationRobust mobilization of CD34(+) cells; safe at multiple doses
Prostate Cancer CellsInhibited CXCL12-induced migration; low cytotoxicity

Case Study 1: Multiple Myeloma

In a clinical trial involving 18 patients with multiple myeloma, administration of this compound resulted in significant mobilization of stem cells. Patients received standard chemotherapy followed by G-CSF and this compound. The results indicated that all transplanted patients achieved successful engraftment with a median time to recovery for neutrophils and platelets being 12 and 14 days, respectively .

Case Study 2: Non-Hodgkin Lymphoma

A study on NHL showcased that treatment with this compound not only inhibited tumor growth but also induced apoptosis in primary patient samples. This study highlighted the potential for combining this compound with existing therapies to enhance treatment efficacy against resistant malignancies .

属性

IUPAC Name

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-3,6-bis(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(4-fluorobenzoyl)amino]pentanoyl]amino]pentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-9,23-bis[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H144FN33O19S2/c98-60-33-31-58(32-34-60)78(135)119-65(19-8-42-113-93(104)105)79(136)121-68(21-10-44-115-95(108)109)83(140)126-73(51-56-25-30-57-14-1-2-15-59(57)48-56)87(144)130-75-53-152-151-52-74(88(145)118-63(77(101)134)18-7-41-112-92(102)103)129-84(141)69(23-12-46-117-97(111)150)122-81(138)66(20-9-43-114-94(106)107)124-86(143)72(50-55-28-37-62(133)38-29-55)128-90(147)76-24-13-47-131(76)91(148)70(17-4-6-40-100)125-82(139)64(16-3-5-39-99)120-80(137)67(22-11-45-116-96(110)149)123-85(142)71(127-89(75)146)49-54-26-35-61(132)36-27-54/h1-2,14-15,25-38,48,63-76,132-133H,3-13,16-24,39-47,49-53,99-100H2,(H2,101,134)(H,118,145)(H,119,135)(H,120,137)(H,121,136)(H,122,138)(H,123,142)(H,124,143)(H,125,139)(H,126,140)(H,127,146)(H,128,147)(H,129,141)(H,130,144)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H3,110,116,149)(H3,111,117,150)/t63-,64-,65-,66-,67-,68-,69-,70+,71-,72-,73-,74-,75-,76-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVZSYKFCOBILL-KZGZZEQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCCN)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C6=CC=C(C=C6)F)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC7=CC=C(C=C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H144FN33O19S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2159.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。